![molecular formula C14H19NO3 B016092 N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide CAS No. 88058-73-5](/img/structure/B16092.png)

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

Vue d'ensemble

Description

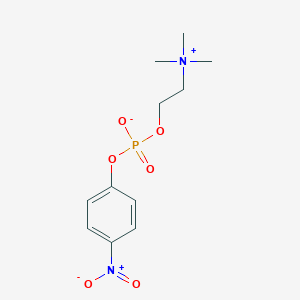

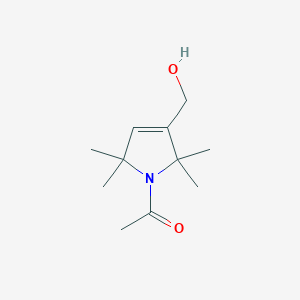

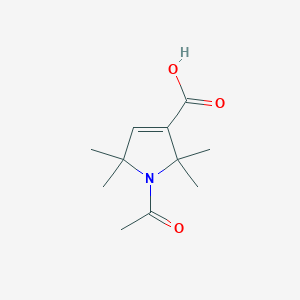

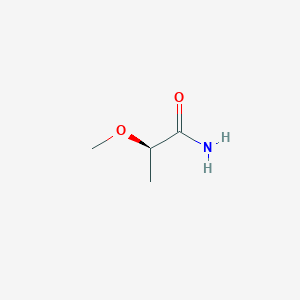

"N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide" is a chemical compound with potential significance in various scientific fields due to its complex structure and properties. The compound is related to naphthalene derivatives, which are known for their diverse applications and biological activities.

Synthesis Analysis

The synthesis of naphthalenyl propanamide derivatives involves multiple steps, including condensation reactions, acylation, and substitutions. These methods enable the introduction of various functional groups into the naphthalene core, which can significantly affect the compound's properties and activities. For example, the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and their evaluation for antimicrobial activity were described, showcasing the methodological diversity in synthesizing these compounds (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

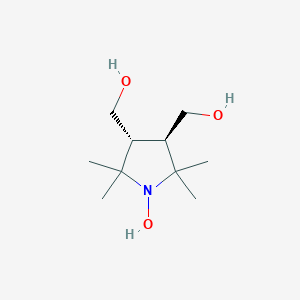

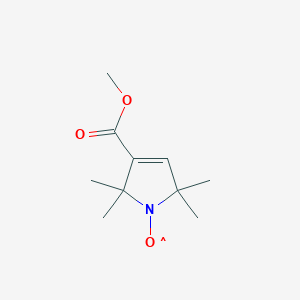

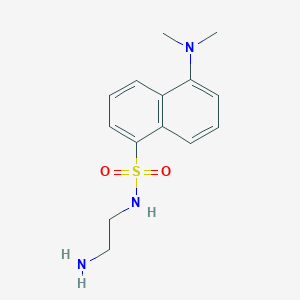

Molecular Structure Analysis

The molecular structure of naphthalenyl propanamide derivatives is characterized by NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectral data. These techniques provide detailed information on the compound's molecular skeleton, functional groups, and stereochemistry. The structural characterization is crucial for understanding the compound's potential interactions and activities within biological systems.

Chemical Reactions and Properties

Naphthalenyl propanamide derivatives participate in various chemical reactions, including those involving their amino, hydroxy, and methoxy groups. These reactions can lead to the formation of new compounds with different properties and potential applications. The antimicrobial activities of these compounds have been investigated, with some derivatives showing notable activity against bacteria and fungi, highlighting the chemical reactivity's role in modulating biological activities (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Applications De Recherche Scientifique

Chemistry and Pharmacology

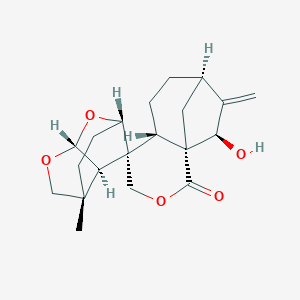

Naphthoquinone, a derivative of naphthalene, exhibits a range of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. The compound's hemi-synthesis and various pharmacological activities have been comprehensively reviewed, indicating its significance in medicinal chemistry (Mbaveng & Kuete, 2014).

Genotoxic Potential

The genotoxicity of 1,4-naphthoquinone has been investigated, revealing its lack of gene mutations in bacteria or mammalian cells in vitro. The evidence suggests that the clastogenic response of 1,4-naphthoquinone is prominent in vitro, primarily due to ROS generation, but it does not exhibit genotoxicity in vivo. This highlights the potential of naphthalene derivatives for safe industrial and medicinal applications (Fowler et al., 2018).

Medicinal Chemistry and Applications

Naphthalimide derivatives, due to their large π-deficient conjugated planar structure, show extensive potential in medicinal applications. These derivatives interact with various biological entities, showing potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. The expansive range of possible applications and the active research in this field underline the significance of naphthalene derivatives in medicinal chemistry and drug development (Gong et al., 2016).

Biomedical and Biotechnological Applications

Naphthoquinones, with their reactive nature and diverse distribution, have been isolated from various natural sources and demonstrate significant bioactivities. The major bioactivities include cytotoxicity, antibacterial, anti-inflammatory, and antiparasitic effects. These compounds also serve crucial roles in taxonomy, chemistry, and bioactive potential, indicating their importance in biotechnological applications and as chemotherapeutic agents (Hook et al., 2014).

Propriétés

IUPAC Name |

N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSZGRLOKYZJMA-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H]1CCC2=C([C@@H]1O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide | |

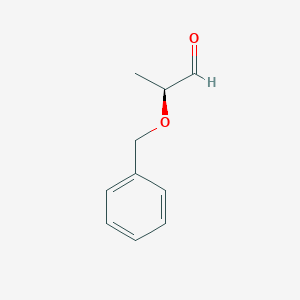

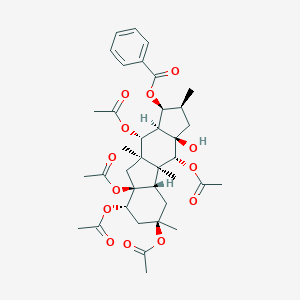

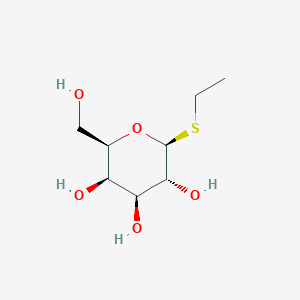

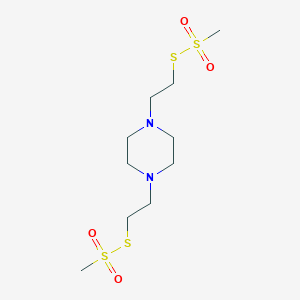

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)